Fmoc-Lys(Dabcyl)-OH

描述

“Fmoc-Lys(Dabcyl)-OH” is a modified lysine derivative used for the preparation of chromogenically-labeled peptides by Fmoc SPPS . The Dabcyl group quenches the fluorescence of EDANS, Mca, TET, JOE, FAM fluorophores, making it an extremely useful tool for the synthesis of fluorescence-quenched peptide substrates .

Synthesis Analysis

The synthesis of Fmoc-Lys(Dabcyl)-OH involves two distinct synthetic routes. The first involves copper complexation of Lys while the second utilizes Fmoc-Lys with microwave irradiation . Both approaches allow convenient production of a very pure final product at a reasonable cost . Fmoc-Lys(Dabcyl)-OH and Fmoc-Lys(Dabcyl) were incorporated into the sequence of a THP substrate utilizing automated solid-phase peptide synthesis protocols .

Molecular Structure Analysis

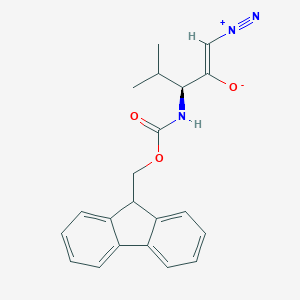

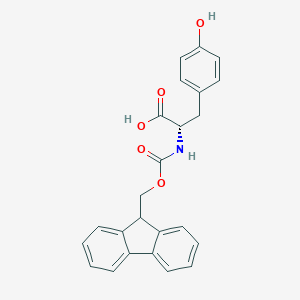

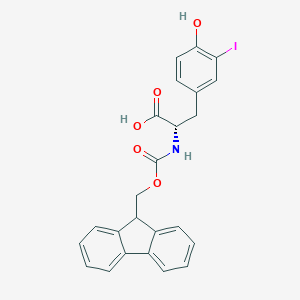

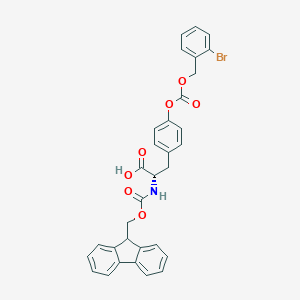

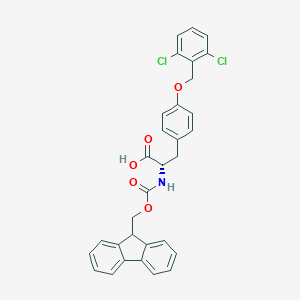

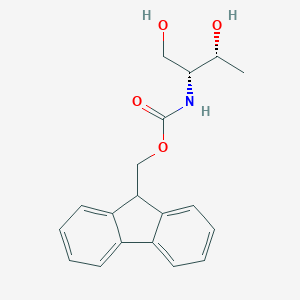

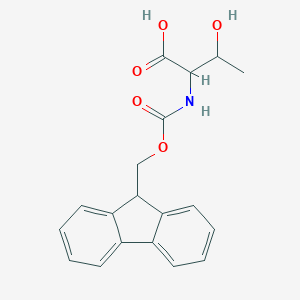

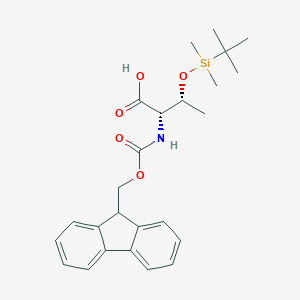

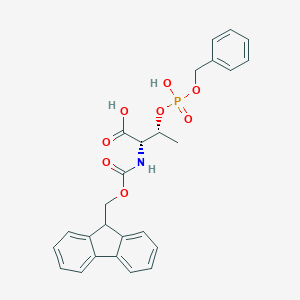

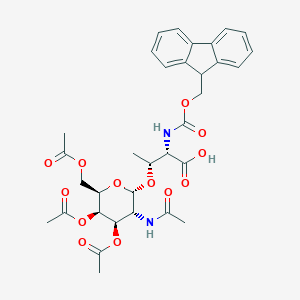

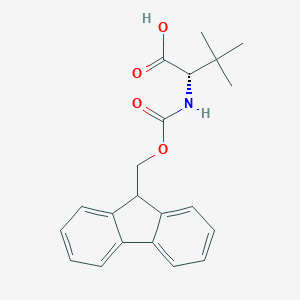

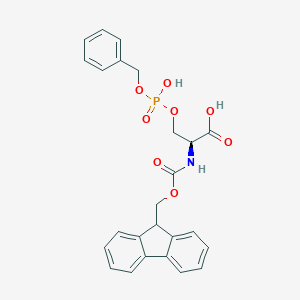

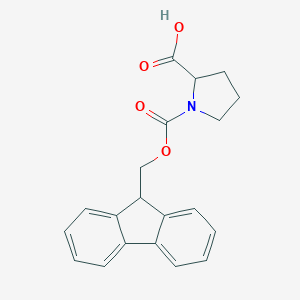

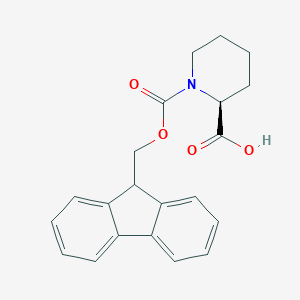

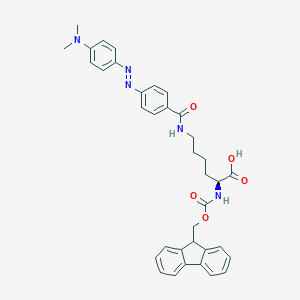

The molecular formula of “Fmoc-Lys(Dabcyl)-OH” is C36H37N5O5 . Its molecular weight is 619.7 g/mol .

Chemical Reactions Analysis

“Fmoc-Lys(Dabcyl)-OH” is a building block for in-sequence Lys labeling by DABCYL . It is one of the most common acceptor dyes for preparing FRET peptides .

Physical And Chemical Properties Analysis

“Fmoc-Lys(Dabcyl)-OH” has a molecular weight of 619.7 g/mol and a molecular formula of C36H37N5O5 .

科学研究应用

超分子水凝胶:Fmoc-Lys(Dabcyl)-OH 已用于超分子水凝胶的开发。这些水凝胶具有固有的生物相容性和可生物降解性,使其适用于生物医学应用。通过加入胶体和离子银混合物,它们的抗菌活性得到增强 (Croitoriu 等人,2021)。

荧光共振能量转移 (FRET) 肽底物:它用于制备用于蛋白酶活性测定的 FRET 肽底物。这涉及使用 Fmoc-Lys(Dabcyl) 合成三螺旋肽 (THP) 底物,并评估其与基质金属蛋白酶的活性 (Tokmina-Roszyk 等人,2013)。

支化肽的固相合成:Fmoc-Lys(Dabcyl)-OH 用于支化肽的固相合成,特别是用于靶向特定蛋白质结构域。该应用对于开发特异性和高亲和力的配体至关重要 (Xu 等人,2004)。

超声诱导凝胶化:该化合物在超声处理条件下被证明在各种醇和芳香溶剂中充当凝胶剂。它通过超声刺激形成有机凝胶的能力在材料科学中具有重要意义 (Geng 等人,2017)。

通过叠氮保护进行肽连接:在肽化学中,叠氮保护的 Fmoc-Lys-OH(包括 Fmoc-Lys(Dabcyl)-OH)可以与肽硫酯缩合,展示了其在合成复杂肽中的多功能性 (Katayama 等人,2008)。

受控的聚集特性:Fmoc-Lys(Dabcyl)-OH 在不同条件下的自组装结构被研究。这些结构在材料化学、生物科学和生物医学领域具有潜在应用 (Gour 等人,2021)。

药物载体和水凝胶形成:它表现出 pH 控制的两性凝胶化,使其对于诸如药物载体和构建具有各种特性的水凝胶等应用具有重要意义 (Reddy 等人,2015)。

荧光底物的固相合成:Fmoc-Lys(Dabcyl)-OH 用于合成在生化分析中至关重要的荧光底物 (Malkar & Fields, 2004)。

固相肽合成:它在固相肽合成中的作用,特别是在合成环状和支化肽中的作用,突出了其在肽化学中的重要性 (Tong & Hong, 2001)。

作用机制

Target of Action

Fmoc-Lys(Dabcyl)-OH is primarily used in the study of protease activity, specifically matrix metalloproteinases (MMPs) . MMPs are a group of enzymes that play crucial roles in many biological processes, including tissue remodeling, inflammation, and disease progression .

Mode of Action

Fmoc-Lys(Dabcyl)-OH is incorporated into the sequence of a triple-helical peptide (THP) substrate . This compound acts as a quencher in Fluorescence Resonance Energy Transfer (FRET) peptide substrates . When the THP substrate is cleaved by the protease (e.g., MMP), the fluorescence of the fluorophore (5-Fam) is no longer quenched by Dabcyl, resulting in an increase in fluorescence . This change can be measured, providing a quantitative readout of protease activity .

Biochemical Pathways

The primary biochemical pathway involved in the action of Fmoc-Lys(Dabcyl)-OH is the proteolytic cleavage of peptide substrates by MMPs . The cleavage of these substrates can influence various downstream effects, including the activation or deactivation of signaling pathways, modulation of cell behavior, and changes in tissue structure .

Result of Action

The cleavage of the Fmoc-Lys(Dabcyl)-OH-containing substrate by MMPs results in an increase in fluorescence, providing a measure of the protease’s activity . This can provide valuable insights into the protease’s substrate specificity, activity under different conditions, and potential roles in biological processes .

Action Environment

The action of Fmoc-Lys(Dabcyl)-OH can be influenced by various environmental factors. For instance, the efficiency of FRET and the stability of the THP substrate can be affected by factors such as pH, temperature, and the presence of other molecules . Additionally, the activity of the target proteases can be modulated by factors such as the presence of inhibitors or activators, and the specific cellular or tissue context .

安全和危害

未来方向

属性

IUPAC Name |

(2S)-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H37N5O5/c1-41(2)27-20-18-26(19-21-27)40-39-25-16-14-24(15-17-25)34(42)37-22-8-7-13-33(35(43)44)38-36(45)46-23-32-30-11-5-3-9-28(30)29-10-4-6-12-31(29)32/h3-6,9-12,14-21,32-33H,7-8,13,22-23H2,1-2H3,(H,37,42)(H,38,45)(H,43,44)/t33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOPWTDBGMLRNG-XIFFEERXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H37N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373222 | |

| Record name | Fmoc-Lys(Dabcyl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Lys(Dabcyl)-OH | |

CAS RN |

146998-27-8 | |

| Record name | Fmoc-Lys(Dabcyl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Fmoc-Lys(Dabcyl)-OH in the synthesis of the 99mTc-DOTA-ARA-290 imaging agent?

A1: Fmoc-Lys(Dabcyl)-OH is a specially designed amino acid building block used in the solid-phase peptide synthesis of a modified ARA-290 peptide. The researchers substituted the 6th amino acid in the original ARA-290 sequence with Lys(Dabcyl) to improve the peptide's properties. []

Q2: How does incorporating Fmoc-Lys(Dabcyl)-OH into the peptide sequence contribute to the imaging agent's performance?

A2: While the paper doesn't explicitly state the exact function of Fmoc-Lys(Dabcyl)-OH, it mentions that this modification, along with substituting the 7th amino acid with Fmoc-Phe-OH, aimed to enhance serum stability. [] This suggests that the incorporation of these modified amino acids might contribute to a longer half-life and improved pharmacokinetic properties of the imaging agent in the bloodstream.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。